molecular formula C28H28ClN3NaO5 B10764172 5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium

Cat. No.: B10764172
M. Wt: 545.0 g/mol
InChI Key: YFKMLXPWGZOTJO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium is a useful research compound. Its molecular formula is C28H28ClN3NaO5 and its molecular weight is 545.0 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium involves multiple steps. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the piperazine moiety and subsequent functionalization to achieve the final product. Key reagents include 4-(diphenylmethyl)piperazine, chloroacetyl chloride, and sodium hydroxide. The reactions are carried out under controlled conditions, often involving solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of the process is achieved through batch or continuous flow synthesis, ensuring consistent production standards .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for hydrolysis, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, ethanol, or DMSO .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: A simpler analog with different biological activities.

    2-(4-Methoxyphenoxy)-5-chlorobenzoic Acid: Another derivative with distinct chemical properties.

    5-Chloro-2-(2,4-dichlorophenoxy)phenol: Known for its use as a bacteriostat and preservative.

Uniqueness

Properties

Molecular Formula

C28H28ClN3NaO5

Molecular Weight

545.0 g/mol

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);

InChI Key

YFKMLXPWGZOTJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COCC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O.[Na]

Origin of Product

United States

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